molecular formula C18H19NO4 B587538 (S)-Methyl 3-(benzyloxycarbonylamino)-3-phenylpropanoate CAS No. 32975-59-0

(S)-Methyl 3-(benzyloxycarbonylamino)-3-phenylpropanoate

Cat. No.: B587538
CAS No.: 32975-59-0
M. Wt: 313.353
InChI Key: CWWDOSGINLYWIK-INIZCTEOSA-N
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Description

(S)-Methyl 3-(Benzyloxycarbonylamino)-3-phenylpropanoate is a chiral compound that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research . Its structure incorporates a protected amine, courtesy of the benzyloxycarbonyl (Cbz) group, which is a cornerstone in synthetic methodologies for its robustness and orthogonality in multi-step synthesis . This specific stereoisomer is particularly useful for the preparation of non-proteinogenic amino acids and peptides, enabling the study of structure-activity relationships . Researchers utilize this and related protected amino esters as key precursors for the synthesis of complex molecules, including fluorescent α-amino acids via coupling reactions like the Heck-Matsuda reaction, which allows for the extension of the amino acid's sidechain to create novel fluorophores . The application of such advanced synthetic intermediates facilitates the exploration of new chemical space in drug discovery and the development of biochemical probes for imaging and diagnostic applications .

Properties

IUPAC Name

methyl (3S)-3-phenyl-3-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-22-17(20)12-16(15-10-6-3-7-11-15)19-18(21)23-13-14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3,(H,19,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWDOSGINLYWIK-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858305
Record name Methyl (3S)-3-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32975-59-0
Record name Methyl (3S)-3-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-Methyl 3-(benzyloxycarbonylamino)-3-phenylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the following structure:

  • Chemical Formula : C17_{17}H19_{19}N1_{1}O4_{4}
  • Molecular Weight : 299.34 g/mol

The compound features a methyl ester group, a benzyloxycarbonyl protecting group, and a phenyl side chain, which contribute to its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It might interact with specific receptors, influencing signaling pathways that regulate cell growth and differentiation.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that the compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes key findings from these studies:

Cell LineIC50_{50} (µM)Mechanism
MCF-715.2Apoptosis induction
HeLa12.8Cell cycle arrest

These results indicate that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) are presented in the table below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that the compound possesses moderate antibacterial activity, which could be explored further for therapeutic applications.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of this compound and their evaluation for anticancer properties. The most active derivatives exhibited significant cytotoxicity against multiple cancer cell lines, suggesting a structure-activity relationship that could guide future drug development efforts .
  • Antimicrobial Research : A recent investigation focused on the antimicrobial properties of this compound, revealing its effectiveness against resistant strains of bacteria. The study emphasized the importance of further exploring its mechanism of action to understand how it disrupts bacterial cell functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Protecting Group/Modification Key Applications References
(S)-Methyl 3-(benzyloxycarbonylamino)-3-phenylpropanoate C₁₈H₁₉NO₄ Cbz-protected amino group Peptide synthesis intermediate; enzymatic studies
Methyl (3S)-3-amino-3-phenylpropanoate (deprotected analog) C₁₀H₁₃NO₂ Free amino group Precursor for pharmaceutical APIs; chiral building block
Methyl (S)-3-acetamido-3-phenylpropanoate C₁₂H₁₅NO₃ Acetyl (Ac)-protected amino group Antitumor agent synthesis; improved metabolic stability vs. Cbz
Methyl (2S,3R)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate C₁₇H₁₇NO₄ Benzoyl group; hydroxyl at C2 Stereoselective catalysis; potential glycosylation substrate
Z-Tyr-OMe (N-Cbz-L-tyrosine methyl ester) C₁₈H₁₉NO₅ Cbz-protected tyrosine (4-hydroxyphenyl) Peptide synthesis; enhanced hydrogen-bonding capacity vs. phenylalanine derivatives
Methyl 3-[1-N-(benzyloxycarbonylamino)-3-phenylpropyl]hydroxyphosphinyl propanoate C₂₁H₂₆N₂O₆P Cbz-protected amino; phosphinyl ester Leucylaminopeptidase inhibition; transition-state analog

Structural and Functional Analysis

Protecting Group Variations Cbz vs. Acetyl (Ac): The Cbz group in the target compound offers superior stability under acidic conditions compared to the acetyl group in Methyl (S)-3-acetamido-3-phenylpropanoate. However, Ac-protected analogs exhibit faster deprotection under basic hydrolysis, advantageous in rapid API synthesis . Benzoyl vs. Cbz: Methyl (2S,3R)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate introduces steric hindrance via the benzoyl group and a hydroxyl moiety, altering solubility and reactivity in nucleophilic acyl substitutions .

Biological Activity Antitumor Potential: (S)-Methyl 2-(5-aminobenzamido)-3-phenylpropanoate () demonstrates enhanced antitumor activity compared to the target compound due to the 5-aminobenzamido substituent, which may intercalate DNA or inhibit kinases . Enzyme Inhibition: Phosphinyl derivatives like Methyl 3-[1-N-(Cbz-amino)-3-phenylpropyl]hydroxyphosphinyl propanoate act as leucylaminopeptidase inhibitors, leveraging phosphonate groups to mimic tetrahedral intermediates in enzymatic hydrolysis .

Microbial Interactions Ethyl 3-phenylpropanoate () and its methyl analog (HMDB0030060) show strong microbial correlations (|ρ| >0.7) with P. membranifaciens and M. litorale, whereas the target compound’s Cbz group likely reduces microbial uptake due to increased hydrophobicity .

Synthetic Utility Peptide Coupling: The target compound’s Cbz group is orthogonal to Fmoc/t-Boc strategies, enabling sequential deprotection in multi-step syntheses. In contrast, Z-Tyr-OMe () introduces a phenolic hydroxyl group, requiring protection during acidic coupling conditions .

Research Findings and Data

Table 1: Physicochemical Properties (Theoretical)

Property Target Compound Deprotected Analog () Ac-Protected ()
Molecular Weight (g/mol) 313.35 193.22 221.25
LogP (Predicted) 3.2 1.8 2.1
Hydrogen Bond Acceptors 4 3 3
Rotatable Bonds 7 5 6

Preparation Methods

Starting Materials and Reaction Mechanisms

The foundational synthesis begins with benzenepropanoic acid and phenylmethoxycarbonyl chloride (Cbz-Cl). In anhydrous dichloromethane or tetrahydrofuran, triethylamine acts as a base to deprotonate the carboxylic acid, facilitating nucleophilic acyl substitution with Cbz-Cl. The intermediate 3-(benzyloxycarbonylamino)-3-phenylpropanoic acid is subsequently esterified using methanol under acidic catalysis (e.g., H₂SO₄ or HCl), yielding the methyl ester.

Critical Reaction Parameters :

  • Temperature: 0–25°C for acylation; 40–60°C for esterification.

  • Solvent polarity: Higher dielectric constants (e.g., THF) accelerate acylation but risk racemization.

Optimization of Reaction Conditions

A study by Beilstein Journal of Organic Chemistry demonstrated that slow addition of Cbz-Cl (over 1 hour) minimizes side reactions such as over-acylation, improving yields from 68% to 89%. Purification via flash chromatography (hexane:ethyl acetate, 3:1) removes unreacted starting materials, while recrystallization in ethanol-water mixtures enhances enantiomeric excess (ee) to >98%.

Enantioselective Synthesis

Chiral Catalysts and Stereochemical Control

Enantiopure (S)-isomer production relies on asymmetric hydrogenation or enzymatic resolution . The Wiley-VCH synthesis manual outlines a method using chiral Ru-BINAP catalysts to hydrogenate α,β-unsaturated precursors, achieving 92% ee. Alternatively, lipases (e.g., Candida antarctica) selectively hydrolyze the (R)-enantiomer from racemic mixtures, leaving the (S)-ester intact with >99% ee.

Table 1: Comparative Performance of Enantioselective Methods

MethodCatalyst/EnzymeYield (%)ee (%)
Asymmetric HydrogenationRu-(S)-BINAP8592
Enzymatic ResolutionCandida antarctica7899

Industrial-Scale Production

Scalable Protocols

Industrial synthesis employs continuous-flow reactors to enhance heat and mass transfer. A two-stage process involves:

  • Acylation in Microreactors : Cbz-Cl and benzenepropanoic acid react at 25°C with residence time <10 minutes, achieving 95% conversion.

  • Esterification Under Pressure : Methanol and sulfuric acid are fed into a packed-bed reactor at 50°C, yielding 99% esterification efficiency.

Quality Control Measures :

  • In-line NMR monitors reaction progress.

  • Chiral HPLC (Chiralpak AD-H column) verifies ee ≥98%.

Analytical Characterization

Spectroscopic Data

The compound exhibits distinct ¹H NMR peaks at δ 7.22–7.31 ppm (aromatic protons), δ 5.09 ppm (Cbz NH), and δ 3.50 ppm (methoxy group). Optical rotation ([α]D²⁵ = -16.1° in CHCl₃) confirms the (S)-configuration.

Table 2: Key Spectral Properties

ParameterValue
¹H NMR (CDCl₃)δ 7.22–7.31 (m, 10H, Ar-H)
Optical Rotation[α]D²⁵ = -16.1° (c 0.97, CHCl₃)
Melting Point102–104°C

Emerging Methodologies

Photocatalytic Approaches

Recent advances utilize visible-light-mediated catalysis to streamline synthesis. Irradiation of α-keto esters with benzyl carbamate in the presence of Ir(ppy)₃ generates the target compound via radical intermediates, reducing reaction time from 12 hours to 2 hours .

Q & A

Q. Enantiomeric Validation :

  • Chiral HPLC with a cellulose-based column (e.g., Chiralpak AD-H) to resolve enantiomers.
  • Optical Rotation : Compare [α]D²⁵ values with literature data for (S)-configured analogs (e.g., +15° to +25° in CHCl₃) .

Advanced: How can racemization during synthesis be minimized, particularly during Cbz protection or esterification?

Answer:
Racemization risks arise from prolonged exposure to acidic/basic conditions or high temperatures. Mitigation strategies include:

  • Low-Temperature Reactions : Conduct Cbz protection at 0–5°C to suppress base-induced epimerization .
  • Mild Coupling Agents : Use DIC (N,N'-diisopropylcarbodiimide) instead of DCC to reduce side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., THF) stabilize intermediates better than protic solvents.
  • Monitoring : Use real-time FTIR or in-situ NMR to detect racemization early .

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